Indolizin-5-amine Indolizin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011563
InChI: InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2
SMILES:
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

Indolizin-5-amine

CAS No.:

Cat. No.: VC16011563

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Indolizin-5-amine -

Specification

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name indolizin-5-amine
Standard InChI InChI=1S/C8H8N2/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H,9H2
Standard InChI Key SCOOTROQJFWIIB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC=CN2C(=C1)N

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Functionalization

Indolizin-5-amine belongs to the indolizine family, a class of bicyclic compounds comprising a pyrrole ring fused to a pyridine ring. The numbering system designates the bridgehead nitrogen as position 1, with the amine group at position 5 (Figure 1) . This placement influences electronic distribution, rendering the molecule amenable to electrophilic substitution and coordination chemistry.

Table 1: Key molecular descriptors of indolizin-5-amine and its hydrochloride salt

PropertyIndolizin-5-amine (Free Base)Indolizin-5-amine Hydrochloride
Molecular FormulaC₈H₈N₂C₈H₉ClN₂
Molecular Weight (g/mol)132.16168.62
CAS Registry NumberNot Available2682112-96-3

The hydrochloride salt, widely documented in chemical databases, exhibits enhanced stability and solubility in polar solvents compared to the free base . X-ray crystallography data for analogous indolizines suggest a planar geometry with delocalized π-electrons across the fused rings, a feature critical for optoelectronic applications .

Synthetic Methodologies

Palladium-Catalyzed Carbonylative Approaches

Recent advances in indolizine synthesis employ palladium-catalyzed multicomponent reactions. A representative protocol involves:

  • Oxidative Aminocarbonylation: PdI₂/KI-catalyzed reaction of 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds with CO and amines under 20 atm pressure .

  • Cyclization: Intramolecular 5-exo-dig cyclization via amine-promoted conjugate addition, forming the indolizine core.

  • Aromatization: Rearomatization under aerobic conditions yields the final product .

Table 2: Optimized reaction conditions for indolizine synthesis

ParameterValue
CatalystPdI₂ (0.33 mol%)
AdditiveKI (0.5 equiv)
Temperature100°C
Pressure20 atm (CO:air = 4:1)
SolventAcetonitrile
Reaction Time6–15 hours

This method achieves yields up to 78% for N,N-disubstituted derivatives, though direct synthesis of indolizin-5-amine remains unreported. Modifying the amine component or pyridine substituents could target the 5-amine specifically.

Post-Functionalization Strategies

Regioselective functionalization of preformed indolizines offers an alternative route. For example:

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of brominated indolizines with amines, demonstrated for 5-bromoindazoles . Adapting this to 5-bromoindolizines could install the amine group with high regiocontrol.

Physicochemical and Spectroscopic Characteristics

Stability and Reactivity

The free base form is prone to oxidation due to electron-rich aromatic systems, necessitating storage under inert atmospheres. Protonation at the bridgehead nitrogen (pKₐ ≈ 3–4 estimated from analogs) enhances stability, as evidenced by the commercial availability of the hydrochloride salt .

Spectroscopic Fingerprints

While experimental data for indolizin-5-amine are scarce, extrapolation from related compounds suggests:

  • IR Spectroscopy: N–H stretching vibrations at ~3350 cm⁻¹ and aromatic C=C/C=N absorptions between 1600–1450 cm⁻¹ .

  • NMR Spectroscopy: Distinctive downfield shifts for H-5 (δ 7.8–8.2 ppm in DMSO-d₆) and C-5 (δ 125–130 ppm) .

Biological and Materials Science Applications

Optoelectronic Materials

Indolizines serve as fluorophores due to extended conjugation. N,N-Dialkyl-2-(indolizin-3-yl)acetamides emit in the 450–550 nm range (Φ = 0.15–0.45) . Functionalization at position 5 could tune emission profiles for OLED or sensor applications.

Challenges and Future Directions

Synthetic Limitations

Current methods lack regioselectivity for 5-amine functionalization. Developing directing groups or asymmetric catalysis could address this.

Toxicity and ADMET Profiles

No data exist for indolizin-5-amine. Computational modeling (e.g., QSAR) should prioritize hepatotoxicity and CYP450 interaction assessments.

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